REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][CH:6]=1)=[O:4].N1C=[CH:15][N:14]=[N:13]1.[Na].[C:18](#[N:20])C>>[N:14]1([CH2:2][C:3]([C:5]2[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][CH:6]=2)=[O:4])[CH:15]=[N:20][CH:18]=[N:13]1 |f:1.2,^1:16|
|
Name
|
|
Quantity
|
12.78 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=CC=C(C=C1)C
|
Name
|
sodium triazole
|
Quantity
|
5.46 g
|
Type
|
reactant
|
Smiles
|
N1N=NC=C1.[Na]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue purified by chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
N1(N=CN=C1)CC(=O)C1=CC=C(C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |